[2-(Tert-butoxy)phenyl]methanamine synthesis protocol
[2-(Tert-butoxy)phenyl]methanamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of [2-(Tert-butoxy)phenyl]methanamine
Introduction
[2-(Tert-butoxy)phenyl]methanamine is a valuable primary amine building block in medicinal chemistry and materials science. Its structure, featuring a sterically demanding tert-butoxy group ortho to a benzylamine moiety, provides unique conformational constraints and lipophilicity, making it a desirable scaffold for the development of novel pharmaceutical agents and functional materials. This guide provides a robust and detailed protocol for its synthesis, designed for researchers and drug development professionals. The presented strategy is a two-step process commencing with the ortho-directed lithiation and formylation of tert-butyl phenyl ether to yield the key aldehyde intermediate, followed by a direct reductive amination to afford the target compound. This pathway was selected for its high efficiency, scalability, and reliance on well-understood, reliable chemical transformations.
Part 1: Synthesis of the Key Intermediate: 2-(tert-Butoxy)benzaldehyde
Strategic Rationale: Ortho-Directed Metalation
The synthesis of the aldehyde precursor, 2-(tert-butoxy)benzaldehyde, is most effectively achieved through an ortho-directed metalation-formylation sequence. The tert-butoxy group is a potent ortho-directing group for lithiation. Its ether oxygen can coordinate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi), thereby lowering the activation energy for deprotonation at the adjacent ortho position of the aromatic ring.[1] This regioselective lithiation generates a transient aryllithium species, which can then be intercepted by an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde functionality.[2] This approach offers superior regiocontrol compared to electrophilic aromatic substitution methods, which would likely yield a mixture of ortho and para isomers.
Reaction Scheme: Formation of 2-(tert-Butoxy)benzaldehyde
The reaction proceeds by deprotonation of tert-butyl phenyl ether at the ortho position, followed by nucleophilic attack of the resulting aryllithium on DMF.
Caption: Synthesis of 2-(tert-Butoxy)benzaldehyde via ortho-lithiation.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| tert-Butyl phenyl ether | 150.22 | 10.0 g | 66.57 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 29.3 mL | 73.23 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.7 mL | 99.86 | 1.5 |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Initial Solution: Charge the flask with tert-butyl phenyl ether (10.0 g, 66.57 mmol) and anhydrous THF (200 mL) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M solution in hexanes, 29.3 mL, 73.23 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (7.7 mL, 99.86 mmol) dropwise via syringe. The reaction is often exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.
-
Quenching and Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) followed by saturated brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a yellow to brown oil, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 15%) to yield 2-(tert-butoxy)benzaldehyde as a pale yellow oil.[3]
Expected Yield: 75-85%.
Part 2: Synthesis of [2-(Tert-butoxy)phenyl]methanamine via Reductive Amination
Mechanistic Principles and Reagent Selection
Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[4] The process occurs in two key stages within a single pot:
-
Imine Formation: The aldehyde reacts with an ammonia source (here, ammonium acetate, which provides ammonia in situ) under mildly acidic conditions to form a protonated imine (iminium ion) intermediate, with the loss of a water molecule.[5]
-
Reduction: A hydride reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine.[5][6]
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is mild enough not to significantly reduce the starting aldehyde under the reaction conditions but is highly effective at reducing the imine intermediate as it forms.[6] This selectivity is crucial for achieving a high yield of the desired primary amine and minimizing the formation of the corresponding alcohol as a byproduct.
Reaction Scheme: Formation of [2-(Tert-butoxy)phenyl]methanamine
The aldehyde condenses with ammonia to form an imine, which is then immediately reduced by sodium borohydride.
Caption: Reductive amination of the intermediate aldehyde to the target amine.
Detailed Experimental Protocol
Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-(tert-Butoxy)benzaldehyde | 178.23 | 8.91 g | 50.0 | 1.0 |
| Ammonium Acetate | 77.08 | 38.5 g | 500.0 | 10.0 |
| Methanol | - | 250 mL | - | - |
| Sodium Borohydride | 37.83 | 2.84 g | 75.0 | 1.5 |
| 1 M aq. NaOH | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 300 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(tert-butoxy)benzaldehyde (8.91 g, 50.0 mmol), ammonium acetate (38.5 g, 500.0 mmol), and methanol (250 mL).
-
Imine Formation: Stir the suspension at room temperature for 1 hour.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (2.84 g, 75.0 mmol) portion-wise over 30 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the reagent slowly to control the effervescence.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: To the resulting residue, add 1 M aqueous NaOH (100 mL) and dichloromethane (DCM, 150 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM (2 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine to prevent streaking) to afford the pure amine.
Expected Yield: 80-90%.
Overall Synthesis and Purification Workflow
Caption: Step-by-step workflow for the complete synthesis protocol.
Part 3: Safety and Handling Precautions
Scientific integrity necessitates a commitment to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air and moisture. It must be handled exclusively under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves. A Class D fire extinguisher for metal fires should be readily available.[7]
-
Sodium Borohydride (NaBH₄): NaBH₄ is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or protic solvents like methanol.[8][9] The addition to methanol must be controlled and performed in a well-ventilated fume hood away from ignition sources. It is toxic if swallowed or in contact with skin.[8][9] Always wear gloves, a lab coat, and safety goggles.[10][11] In case of a spill, do not use water; instead, cover with dry sand or soda ash.[10]
-
Solvents (THF, Diethyl Ether, Methanol, DCM): All organic solvents used are flammable and should be handled in a fume hood. THF and diethyl ether can form explosive peroxides upon storage and should be tested before use. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact for all solvents.
Conclusion
This guide details a reliable and high-yielding two-step synthesis of [2-(tert-butoxy)phenyl]methanamine. The strategy leverages a regioselective ortho-lithiation/formylation to construct the key aldehyde intermediate, followed by a robust reductive amination. The protocols provided are scalable and utilize common laboratory reagents and techniques. By adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and chemical research.
References
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Wikipedia. "Lithium aluminium hydride." N.p., n.d. Web. [Link]
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New Jersey Department of Health. "SODIUM BOROHYDRIDE HAZARD SUMMARY." nj.gov, Aug. 1999. Web. [Link]
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University of California. "Sodium Borohydride SOP." ucla.edu, n.d. Web. [Link]
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Bajpai, Aman. "How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH." YouTube, 22 Aug. 2023. Web. [Link]
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Fisher, John J. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." PubMed, 6 Mar. 2009. Web. [Link]
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The Royal Society of Chemistry. "SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions." rsc.org, n.d. Web. [Link]
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